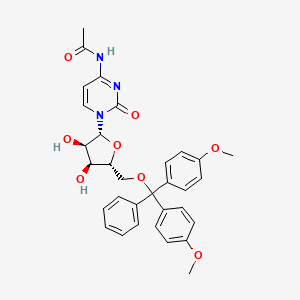![molecular formula C₃₃H₃₄N₂O₇ B1142198 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo CAS No. 83686-34-4](/img/new.no-structure.jpg)
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is a complex organic compound featuring a pyrazole ring fused with a ribofuranosyl moiety. This compound is notable for its intricate structure, which includes protective groups such as triphenylmethyl and isopropylidene. These groups are often used in synthetic chemistry to protect reactive sites during multi-step synthesis processes.
准备方法
The synthesis of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo typically involves several steps:
Formation of the Ribofuranosyl Moiety: The ribofuranosyl part of the molecule is synthesized first, often starting from D-ribose. The hydroxyl groups are protected using triphenylmethyl and isopropylidene groups to prevent unwanted reactions.
Pyrazole Ring Formation: The pyrazole ring is then constructed through a series of reactions involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The ribofuranosyl moiety is coupled with the pyrazole ring under specific conditions to form the final compound.
化学反应分析
4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The protected hydroxyl groups can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) to allow for further substitution reactions.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antiviral and anticancer drugs.
Industry: Its protective groups make it valuable in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The triphenylmethyl and isopropylidene groups help stabilize the molecule, allowing it to maintain its activity under different conditions.
相似化合物的比较
Similar compounds include other ribofuranosyl derivatives and pyrazole-based molecules. Compared to these, 4-Hydroxy-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-1H-pyrazole-3-carbo is unique due to its specific protective groups and the combination of the ribofuranosyl and pyrazole moieties. This uniqueness makes it particularly useful in specialized synthetic and research applications.
Conclusion
This compound is a complex and versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
属性
CAS 编号 |
83686-34-4 |
|---|---|
分子式 |
C₃₃H₃₄N₂O₇ |
分子量 |
570.63 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


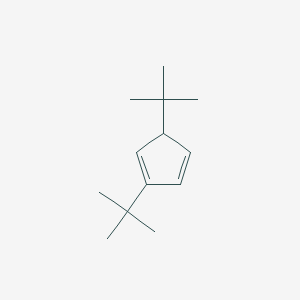
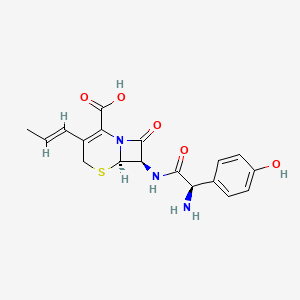
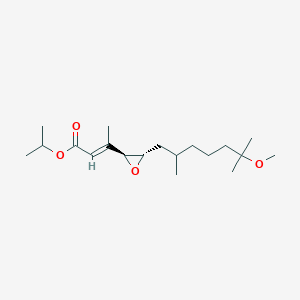
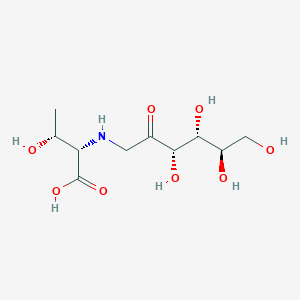

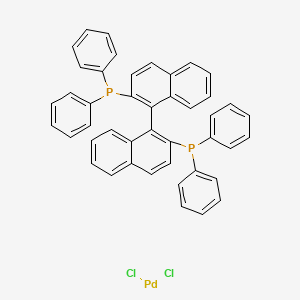

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
